1-(3-chlorobenzoyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide

Description

Properties

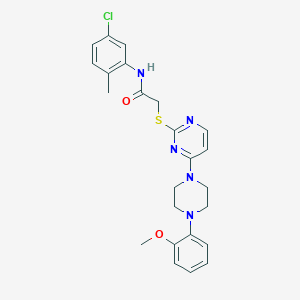

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN5O2S/c1-17-7-8-18(25)15-19(17)27-23(31)16-33-24-26-10-9-22(28-24)30-13-11-29(12-14-30)20-5-3-4-6-21(20)32-2/h3-10,15H,11-14,16H2,1-2H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKPGZYTCHGVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzoyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of 3-chlorobenzoyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.

Preparation of 3-fluorobenzylamine: This involves the reduction of 3-fluorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride.

Synthesis of 3-methylpiperidine-3-carboxylic acid: This can be synthesized from 3-methylpyridine through a series of reactions including oxidation and hydrolysis.

Coupling Reaction: The final step involves the coupling of 3-chlorobenzoyl chloride, 3-fluorobenzylamine, and 3-methylpiperidine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of 1-(3-chlorobenzoyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzoyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and benzyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for multiple therapeutic applications:

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms such as:

- Cytotoxicity Assays : The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values comparable to established chemotherapeutics. For instance, it induced apoptosis in cancer cells by increasing pro-apoptotic markers such as Bax and activating caspases .

-

Mechanisms of Action :

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, inhibiting cell proliferation.

- Apoptosis Induction : Enhanced expression of apoptotic markers indicates that the compound triggers programmed cell death pathways in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have indicated that it possesses significant activity against both Gram-positive and Gram-negative bacteria, including strains like Escherichia coli and Pseudomonas aeruginosa .

Case Studies

-

Anticancer Efficacy :

- In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and assessed for their anticancer properties. Results indicated that certain derivatives exhibited enhanced cytotoxic effects against breast cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .

- Antimicrobial Testing :

Research Findings

The following table summarizes key findings from various studies regarding the applications of 1-(3-chlorobenzoyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide:

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of enzymes involved in metabolic pathways.

Receptors: Binding to receptors and modulating their activity.

Pathways: Interference with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

1-(3-chlorobenzoyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide can be compared with other similar compounds, such as:

1-(3-chlorobenzoyl)-N-(3-fluorobenzyl)-piperidine-3-carboxamide: Lacks the methyl group on the piperidine ring.

1-(3-chlorobenzoyl)-N-(3-fluorobenzyl)-3-methylpiperidine-4-carboxamide: Has a carboxamide group at a different position on the piperidine ring.

1-(3-chlorobenzoyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxylate: Contains a carboxylate ester instead of a carboxamide group.

The uniqueness of 1-(3-chlorobenzoyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1-(3-chlorobenzoyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of chemokine receptors. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a piperidine ring substituted with a chlorobenzoyl group and a fluorobenzyl moiety. Its molecular formula is , and it exhibits specific interactions with biological targets, particularly chemokine receptors.

Chemokine Receptor Modulation

Research indicates that compounds similar to 1-(3-chlorobenzoyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide can act as modulators of the CCR5 receptor, which plays a crucial role in immune response and is a target for HIV treatment. The modulation of this receptor can influence various biological processes, including inflammation and cell migration.

Table 1: Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Receptor Modulation | Modulates CCR5 receptor activity |

| Antimicrobial Activity | Potential effects on bacterial growth |

| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cells |

| Neuroprotective Effects | Possible neuroprotective properties observed in preclinical studies |

Case Studies

- CCR5 Modulation : In a study focused on the interaction of piperidine derivatives with CCR5, it was found that certain modifications to the piperidine structure significantly enhanced receptor affinity and selectivity. This suggests that 1-(3-chlorobenzoyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide may also exhibit similar properties, warranting further investigation into its therapeutic potential against HIV .

- Cytotoxicity in Cancer Cells : A preclinical evaluation demonstrated that piperidine derivatives could induce apoptosis in several cancer cell lines. The mechanism involved the activation of intrinsic pathways leading to cell death, highlighting the importance of structural modifications in enhancing biological efficacy .

- Neuroprotective Studies : Preliminary studies indicated that compounds with similar structures might offer neuroprotective benefits by inhibiting oxidative stress pathways. This suggests potential applications in neurodegenerative diseases .

Mechanistic Insights

The biological activity of 1-(3-chlorobenzoyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide may be attributed to its ability to interact with specific receptor sites, leading to downstream signaling effects. The presence of halogen substituents (chlorine and fluorine) may enhance lipophilicity and improve membrane permeability, facilitating better interaction with target receptors.

| Mechanism | Description |

|---|---|

| Receptor Binding | High affinity binding to CCR5 |

| Signal Transduction | Activation of intracellular signaling cascades |

| Induction of Apoptosis | Triggering programmed cell death in cancer cells |

Q & A

Q. What are the recommended synthetic routes for 1-(3-chlorobenzoyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step processes, including:

- Piperidine Core Formation : Alkylation or reductive amination to introduce the 3-methyl group on the piperidine ring.

- Amide Coupling : Use of coupling agents like EDC·HCl and HOBt·H₂O (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole) to attach the 3-chlorobenzoyl and 3-fluorobenzyl moieties. Solvents such as N-methylpyrrolidone (NMP) or dichloromethane (DCM) are common, with triethylamine (TEA) as a base .

- Purification : Column chromatography (e.g., 2–3% methanol in DCM) or recrystallization for isolating the final product.

Optimization Tips : - Temperature control (e.g., 90°C for amide bond formation) improves yields .

- Catalytic amounts of DMAP (4-dimethylaminopyridine) may enhance coupling efficiency.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : To verify substituent positions and stereochemistry. For example, aromatic protons in the 3-chlorobenzoyl group appear as distinct multiplets at δ 7.4–7.6 ppm, while the piperidine methyl group resonates as a singlet near δ 1.2–1.5 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., calculated m/z 430.15 for C₂₂H₂₂ClFN₂O₂) .

- HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

- Analog Synthesis : Replace the 3-chlorobenzoyl group with other halogens (e.g., Br, I) or electron-withdrawing groups to assess electronic effects .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, HIV reverse transcriptase) using fluorescence polarization or enzymatic inhibition assays .

- Data Analysis : Correlate substituent properties (e.g., Hammett constants) with IC₅₀ values to identify key pharmacophores.

Q. What computational strategies are effective in predicting target binding modes?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to dock the compound into crystal structures of target proteins (e.g., HIV RT or kinase domains). Focus on interactions between the 3-fluorobenzyl group and hydrophobic pockets .

- MD Simulations : Run 50–100 ns simulations in explicit solvent (e.g., GROMACS) to evaluate conformational stability and binding free energy (MM-PBSA/GBSA methods) .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 30% vs. 37%) under similar conditions?

Methodological Answer:

Q. What in vitro assays are recommended to assess metabolic stability?

Methodological Answer:

Q. How can polymorphism be investigated, and what are the implications for formulation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.